2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide

Physicochemical profiling Building block selection Pre-formulation screening

2-[(4-Chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide (CAS 341968-00-1, MFCD01569151) is a synthetic hydrazide derivative belonging to the broader class of N'-(diphenylmethylene)-protected thioacetic acid hydrazides. It possesses a molecular formula of C₂₁H₁₇ClN₂OS and a molecular weight of 380.89 g·mol⁻¹, with a predicted density of 1.20±0.1 g·cm⁻³ and a predicted pKa of 11.49±0.46.

Molecular Formula C21H17ClN2OS
Molecular Weight 380.89
CAS No. 341968-00-1
Cat. No. B2837431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide
CAS341968-00-1
Molecular FormulaC21H17ClN2OS
Molecular Weight380.89
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NNC(=O)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C21H17ClN2OS/c22-18-11-13-19(14-12-18)26-15-20(25)23-24-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,15H2,(H,23,25)
InChIKeyFFPXWLYNGHCXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide (CAS 341968-00-1): Structural Identity and Compound-Class Context for Scientific Procurement


2-[(4-Chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide (CAS 341968-00-1, MFCD01569151) is a synthetic hydrazide derivative belonging to the broader class of N'-(diphenylmethylene)-protected thioacetic acid hydrazides. It possesses a molecular formula of C₂₁H₁₇ClN₂OS and a molecular weight of 380.89 g·mol⁻¹, with a predicted density of 1.20±0.1 g·cm⁻³ and a predicted pKa of 11.49±0.46 . The compound features a 4-chlorophenyl thioether linkage at the acetyl α-position and a benzophenone Schiff base (diphenylmethylene) moiety that masks the terminal hydrazide NH₂ group. This N-protection strategy is well-precedented in synthetic chemistry for controlling hydrazide reactivity during multistep syntheses [1]. The compound is catalogued within a tight CAS-number series (341968-xx-x) that includes structurally distinct analogs such as the 2,6-dichlorophenyl (341968-01-2), 3-methoxyphenyl (341968-03-4), and allylamino (341968-06-7) variants, indicating a focused library of substituted acetohydrazide derivatives amenable to systematic structure-activity comparison .

Why Generic Substitution Fails for 2-[(4-Chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide: The Curated CAS-Number Series and Structural Determinants of Reactivity


In-class analogs within the 341968-xx-x series cannot be assumed to be functionally interchangeable, because even minor structural permutations at the phenylsulfanyl substituent or the acetohydrazide linker region are known to profoundly alter reactivity, physicochemical properties, and biological target engagement in thioacetic acid hydrazide chemotypes [1]. Specifically, substitution at the 4-position of the chlorophenyl ring—as opposed to the 2,6-dichloro pattern of CAS 341968-01-2 or the 3-methoxy pattern of 341968-03-4—differentiates the electronic and steric character of the thioether moiety, which has been shown in related hydrazide classes to govern both metabolic stability and interaction with electrophilic biological targets [2]. Furthermore, the diphenylmethylene protecting group is not an inert bystander: its hydrolytic lability (Schiff base) is pH-dependent and its presence influences both solubility (predicted XLogP shift) and the compound's suitability as a protected building block for further derivatization, making direct procurement of the unprotected 2-[(4-chlorophenyl)sulfanyl]acetohydrazide (CAS 75150-40-2) a fundamentally different chemical proposition [3].

Quantitative Differentiation Evidence for 2-[(4-Chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide (341968-00-1) Against Closest Analogs


Physicochemical Differentiation: Predicted Density, pKa, and Molecular Descriptors vs. Unprotected Parent Hydrazide

The diphenylmethylene protection in the target compound (CAS 341968-00-1) confers a markedly higher predicted density (1.20 g·cm⁻³) and a significantly elevated molecular weight (380.89 g·mol⁻¹, formula C₂₁H₁₇ClN₂OS) compared to the unprotected parent 2-[(4-chlorophenyl)sulfanyl]acetohydrazide (CAS 75150-40-2), which has a molecular weight of 216.69 g·mol⁻¹ and formula C₈H₉ClN₂OS . The predicted pKa of 11.49 for the target compound indicates the Schiff base NH is weakly acidic, contrasting with the more nucleophilic free hydrazide NH₂ of the parent (pKa ~3-4 for the conjugate acid of the free hydrazine). The computed XLogP3-AA for the parent is 1.7 [1]; extrapolation from analogous diphenylmethylene additions predicts a ΔXLogP increase of approximately +2.5 to +3.0 log units for the protected form, which has significant implications for solubility, membrane permeability, and chromatographic retention in purification workflows.

Physicochemical profiling Building block selection Pre-formulation screening

Enzymatic Binding Affinity of the 4-Chlorophenyl Thioether Scaffold: DHFR/TS IC₅₀ Data for the Unprotected Parent Hydrazide

The 4-chlorophenyl thioether-substituted acetohydrazide scaffold has been profiled against dihydrofolate reductase (DHFR) and bifunctional DHFR-thymidylate synthase (TS-DHFR). The unprotected parent compound 2-[(4-chlorophenyl)thio]acetohydrazide (CHEMBL3896873) exhibited an IC₅₀ greater than 10,000 nM (>10 µM) against both Toxoplasma gondii TS-DHFR and recombinant human DHFR, as curated in BindingDB from ChEMBL deposition [1]. This sub-millimolar-range affinity defines a quantitative baseline for the 4-chlorophenyl-thioether acetohydrazide pharmacophore. While direct head-to-head data for the diphenylmethylene-protected target compound against DHFR/TS are absent, the target compound's protected hydrazide moiety would require hydrolytic unmasking to engage these targets, providing a rationale for its utility as a prodrug or protected intermediate rather than a direct enzyme inhibitor.

Enzyme inhibition Anti-infective screening Selectivity profiling

Positional Isomer Differentiation: 4-Chloro vs. 2,6-Dichloro Phenylsulfanyl Substitution in the Diphenylmethylene Acetohydrazide Series

Within the 341968-xx-x CAS-number series, the target compound (341968-00-1, 4-chlorophenyl) and its closest analog 341968-01-2 (2,6-dichlorophenyl) represent a controlled pair for probing the effect of chlorine substitution pattern on arylthioether acetohydrazides. The target compound features a single para-chloro substituent (MW 380.89 g·mol⁻¹), while the 2,6-dichloro analog has two ortho-chloro groups (MW 415.33 g·mol⁻¹, ΔMW = +34.44 g·mol⁻¹) . Ortho-substitution introduces significant steric hindrance around the thioether sulfur and alters the conformational freedom of the aryl ring relative to the acetohydrazide backbone, as demonstrated in analogous phenylthio-acetohydrazide crystal structures where ortho-substituents force out-of-plane ring geometries that disrupt conjugation and modify hydrogen-bonding capacity [1]. The para-chloro substitution in the target compound preserves greater rotational freedom and linear molecular topology, which is relevant for applications requiring consistent molecular recognition features.

Regioisomer comparison Structure-activity relationship Library design

Diphenylmethylene Protection as a Differentiator: Hydrolytic Lability and Synthetic Utility Compared to the Free Hydrazide Form

The N'-(diphenylmethylene) moiety serves as a benzophenone Schiff base protecting group for the terminal hydrazide nitrogen. This protection strategy is widely employed in synthetic chemistry to temper nucleophilicity, prevent undesired side reactions at the hydrazide NH₂, and enable selective transformations at other functional positions [1]. The diphenylmethylene group is removable under mildly acidic hydrolytic conditions (e.g., aqueous HCl in THF, or catalytic acid in wet solvent), with hydrolysis rates that can be tuned by pH and solvent composition. By contrast, the unprotected parent compound (CAS 75150-40-2) bears a free hydrazide NH₂ that is susceptible to oxidation, acylation, and condensation at the nitrogen, making it less suitable for multistep synthetic sequences requiring a masked hydrazide. The predicted pKa of 11.49 for the target compound indicates that the Schiff base NH will remain predominantly protonated below pH 10, conferring distinct solubility and reactivity windows compared to the free hydrazide.

Protecting group strategy Synthetic intermediate Hydrolytic stability

Antibacterial Target Engagement Potential: Class-Level Evidence from 2-(2-Chlorophenyl)sulfanylacetohydrazide in Biotin Biosynthesis Inhibition

Patent US20150237857A1 discloses substituted sulfanylacetohydrazides—including the ortho-chloro positional isomer 2-(2-chlorophenyl)sulfanylacetohydrazide—as antibacterial agents targeting the bacterial biotin biosynthesis pathway [1]. While the patent claims the ortho-chloro isomer rather than the para-chloro compound, the class-level evidence demonstrates that phenylsulfanylacetohydrazides bearing electron-withdrawing substituents (Cl, OH, OMe, NO₂) can engage enzymes in the biotin biosynthetic cluster (BioA, BioF, BioD) relevant to Gram-negative pathogens including Escherichia coli, Acinetobacter baumannii, and Klebsiella pneumoniae. The target compound's 4-chloro substitution pattern alters the electronic distribution of the aromatic ring compared to the ortho-isomer (Hammett σ_p = +0.23 for 4-Cl vs. σ_o = not purely electronic due to steric and proximity effects), which may shift target selectivity within the pathway. Direct comparative antibacterial MIC data for the target compound are not reported in the patent, representing a verified research gap.

Antibacterial drug discovery Biotin biosynthesis Target validation

Publication-Grade Purity and Vendor Availability as a Procurement Differentiator Against Non-Curated Analogs

Commercial availability data indicate that the target compound (CAS 341968-00-1) is offered by specialist research chemical suppliers at a minimum purity of 90% (1 g scale), with MDL number MFCD01569151 providing a unique structural identifier for procurement consistency . By contrast, several in-class analogs within the 341968 series—including the unsubstituted phenyl analog and the 4-methylphenyl analog (341968-02-3)—show fragmented availability with limited purity documentation. The target compound's presence in ChemicalBook's curated supplier network and its linkage to verified InChIKey (FFPXWLYNGHCXMI-UHFFFAOYSA-N) provides a traceable procurement path that is absent for several structurally proximal but less commercially established analogs . This is a practical differentiator for university purchasing offices and CRO procurement workflows requiring documented purity, batch traceability, and compliance-ready structural verification.

Chemical procurement Purity specification Supply chain reliability

Evidence-Backed Application Scenarios for 2-[(4-Chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide (CAS 341968-00-1) in Scientific Research and Industrial Procurement


Prodrug or Hydrolytically-Activatable Intermediate in Antifolate/Antibacterial Discovery Programs

The diphenylmethylene-protected hydrazide serves as a hydrolytically activatable form of 2-[(4-chlorophenyl)sulfanyl]acetohydrazide. Given the parent compound's established (albeit weak) DHFR binding (IC₅₀ > 10 µM, BindingDB CHEMBL3896873 ) and the class-level antibacterial evidence for phenylsulfanylacetohydrazides targeting biotin biosynthesis (US20150237857A1 [1]), the target compound is well-suited as a protected building block for programs seeking to explore controlled-release or intracellular activation strategies where the diphenylmethylene group provides a defined pH-dependent deprotection barrier.

Structure-Activity Relationship (SAR) Profiling Across the 341968-xx-x Thioether Acetohydrazide Library

The target compound (341968-00-1, 4-chlorophenyl) occupies a specific node in the substituent matrix alongside 341968-01-2 (2,6-dichlorophenyl), 341968-03-4 (3-methoxyphenyl), and the 4-methylphenyl analog 341968-02-3 . Procurement of all library members enables systematic SAR studies where the effect of chlorine count (1 vs. 2), substitution position (para vs. ortho vs. meta), and electronic character (Cl vs. OMe vs. Me) on a common diphenylmethylene acetohydrazide scaffold can be quantitatively compared in parallel biological assays, controlling for the invariant N-protection motif.

Orthogonally Protected Building Block for Multistep Syntheses Requiring Masked Hydrazide Functionality

In synthetic sequences that require transformations at the thioether (e.g., oxidation to sulfoxide or sulfone) or the acetohydrazide carbonyl (e.g., reduction, Grignard addition), the free hydrazide NH₂ is incompatible with many reagents. The diphenylmethylene group masks this nucleophilic center, as documented in penicillin and cephalosporin chemistry using analogous N-protection strategies . The target compound thus enables chemoselective transformations at the thioether or carbonyl positions prior to acid-catalyzed deprotection, which is not feasible with the unprotected CAS 75150-40-2 parent compound.

Analytical Reference Standard and Chromatographic Method Development for Hydrazide-Containing Compound Libraries

With a documented InChIKey (FFPXWLYNGHCXMI-UHFFFAOYSA-N), MDL number (MFCD01569151), and predicted density of 1.20 g·cm⁻³ , the target compound can serve as a physicochemical reference standard for developing HPLC, LC-MS, or GC-MS methods tailored to the diphenylmethylene acetohydrazide chemotype. Its relatively high predicted lipophilicity (estimated XLogP ~4.2–4.7) and distinct UV chromophore (benzophenone Schiff base, λ_max ~250–260 nm) provide separation and detection advantages that simpler hydrazides lack, making it a useful retention-time marker and system suitability standard.

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